Product packaging for Dot1L-IN-1(Cat. No.:CAS No. 2088518-50-5)

Dot1L-IN-1

Cat. No.: B3028458
CAS No.: 2088518-50-5
M. Wt: 646.2 g/mol
InChI Key: XASXTBSHBDYHAT-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Physiological Functions of DOT1L in Normal Cellular Processes

Role in DNA Damage Response and Repair Mechanisms

DOT1L plays a significant role in the cellular response to DNA damage and subsequent repair mechanisms. Research indicates that DOT1L is recruited to chromatin following DNA damage induction, particularly at sites of DNA double-strand breaks (DSBs) pnas.org. DOT1L-mediated H3K79 methylation is crucial for the efficient recruitment of key DNA repair proteins, such as 53BP1 (tumor suppressor p53 binding protein 1), to DSB sites nih.govpnas.orgnih.gov. This recruitment is a critical early step in the DNA damage response pathway, particularly for repair via homologous recombination (HR) nih.govnih.govcancerindex.org.

Studies have shown that depletion or inhibition of DOT1L impairs the DNA damage response. For instance, DOT1L depletion or inhibition using small molecule inhibitors in colorectal cancer cells leads to a defective DNA damage response, indicated by reduced phosphorylation of the histone variant H2AX (γH2AX), an early marker of DNA damage nih.govcancerindex.orgresearchgate.net. Furthermore, DOT1L is required for efficient repair of DSBs via the HR pathway nih.govcancerindex.orgresearchgate.net. Inhibition of DOT1L methyltransferase activity has been shown to increase sensitivity to DNA damaging agents, including chemotherapeutic drugs like 5-fluorouracil (B62378) and irinotecan, as well as PARP inhibitors nih.govaacrjournals.orgnih.govcancerindex.orgresearchgate.net. This suggests that DOT1L-mediated H3K79 methylation contributes to the intrinsic DNA repair capacity of cells.

Research findings highlight the importance of DOT1L-mediated H3K79 methylation for the proper localization and function of DNA repair factors. For example, methylation of RAP80 by DOT1L is essential for RAP80's binding to ubiquitinated H2A, which in turn facilitates the recruitment of the BRCA1-A complex to DSBs pnas.org. Inhibition of DOT1L or RAP80 methylation appears to enhance the radiosensitivity of cancer cells, underscoring the clinical relevance of this pathway in managing resistance to radiotherapy pnas.org.

The role of DOT1L in DNA repair is complex and may involve both catalytic-dependent and -independent functions pnas.org. While H3K79 methylation is clearly linked to the recruitment of some repair factors, DOT1L may also influence DNA repair through effects on chromatin structure or by interacting with other proteins in a manner independent of its methyltransferase activity pnas.orgbiorxiv.org.

Maintenance of Genomic Integrity and Telomere Silencing

Beyond its direct involvement in DNA repair, DOT1L contributes to the broader maintenance of genomic integrity, notably through its role in telomere silencing and preventing aneuploidy. Telomere silencing is a process that represses gene expression in the vicinity of telomeres, contributing to genome stability. In yeast, Dot1 was initially identified for its role in disrupting telomere silencing when overexpressed nih.govresearchgate.netaacrjournals.org. Dot1-mediated H3K79 methylation in yeast competes with the binding of Sir (Silent information regulator) proteins, which are essential for establishing telomeric heterochromatin and silencing nih.govtandfonline.comresearchgate.netmdpi.com. Both overexpression and loss of Dot1-mediated H3K79 methylation can impair Sir protein recruitment and telomere silencing in yeast aacrjournals.orgresearchgate.netaacrjournals.orgaacrjournals.org.

In mammals, DOT1L-catalyzed H3K79me2 is thought to maintain a heterochromatin boundary at telomeres, opposing their silencing aacrjournals.orgaacrjournals.orgaacrjournals.org. Loss of DOT1L function in mammalian cells has been associated with defects in heterochromatin structure, including reduced levels of other heterochromatic marks like H3K9 di-methylation and H4K20 tri-methylation at centromeres and telomeres nih.gov. These epigenetic alterations can lead to genomic instability.

Studies in DOT1L-deficient mouse embryonic stem (ES) cells have demonstrated consequences for genomic integrity, including telomere elongation and aneuploidy (abnormal chromosome number) nih.govfrontiersin.org. These findings suggest that DOT1L-mediated H3K79 methylation is important for proper chromosome segregation and maintaining telomere length homeostasis in mammals. By preventing inappropriate telomere maintenance and contributing to proper chromosome dynamics, DOT1L plays a crucial role in safeguarding genomic integrity aacrjournals.org.

Essential Role in Embryonic Development and Cell Fate Determination

DOT1L is essential for mammalian embryonic development. Complete genetic deletion of Dot1l in mice results in embryonic lethality, typically between embryonic day E9.5 and E13.5, depending on the specific knockout strategy aacrjournals.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov. Dot1l-deficient embryos exhibit multiple developmental abnormalities, including growth retardation, defects in angiogenesis in the yolk sac, and cardiac dilation nih.govfrontiersin.orgfrontiersin.orgnih.gov. These severe phenotypes underscore the fundamental requirement for DOT1L activity during embryogenesis and organogenesis.

Beyond global development, DOT1L plays a critical role in regulating cell fate determination and differentiation in various lineages. DOT1L-mediated H3K79 methylation regulates genes that define cardiac cell fate, which is essential for cardiomyogenesis aacrjournals.orgaacrjournals.org. It is also important for the maintenance of intestinal crypt progenitor cell proliferation and homeostasis, as well as prenatal, postnatal, and adult hematopoiesis aacrjournals.orgaacrjournals.orgfrontiersin.org. Studies in Xenopus tropicalis have shown that Dot1L knockdown severely retards tadpole growth and leads to lethality prior to metamorphosis, highlighting its importance in postembryonic development in vertebrates nih.gov.

DOT1L influences differentiation by regulating the epigenetic landscape of progenitor cells. In the developing cerebral cortex, DOT1L promotes progenitor proliferation and primes neuronal layer identity oup.com. Loss of Dot1l in T cells leads to premature differentiation towards a memory-like state, independent of antigen exposure, indicating that DOT1L acts as a barrier to prevent premature differentiation and maintains epigenetic identity in these cells biorxiv.orgpnas.org.

Studies using DOT1L inhibitors have provided further insights into its role in development and differentiation. Inhibition of DOT1L using EPZ004777 has been shown to improve the early developmental efficiency of porcine somatic cell nuclear transfer embryos, potentially by increasing the expression of genes important for pluripotency and lineage specification plos.org. This suggests that aberrant H3K79 methylation can act as a barrier to reprogramming and differentiation plos.org. While DOT1L is essential for differentiation, some studies suggest it may have catalytic-independent functions in establishing proper transcription signatures of neural progenitor cells and in transcriptional elongation control pnas.orgum.es.

Compound Information

Compound NamePubChem CIDNotes
DOT1L84444 (GeneID)Human gene encoding the DOT1L protein.
Dot1L-IN-1Not foundNot found in the provided search results.
EPZ00477756962336Selective DOT1L inhibitor. mdpi.comresearchgate.net
EPZ5676 (Pinometostat)25070284Potent DOT1L inhibitor in clinical trials.
SGC094656962337DOT1L inhibitor. guidetopharmacology.org
Dot1L-IN-4145704695Research compound. invivochem.cn
Dot1L-IN-5145704696Research compound. nih.gov

Data Table: Effects of DOT1L Inhibition/Loss on Cellular Processes

Process/MarkerEffect of DOT1L Inhibition/LossContext/ModelSource
γH2AX levels (DNA damage marker)DecreasedColorectal cancer cells, induced DNA damage nih.govcancerindex.orgresearchgate.net
Homologous Recombination (HR) repairImpaired/DefectiveColorectal cancer cells nih.govnih.govcancerindex.orgresearchgate.net
Sensitivity to DNA damaging agentsIncreasedColorectal cancer cells, various cancer cells nih.govaacrjournals.orgnih.govcancerindex.orgresearchgate.net
Telomere silencing (in yeast)Impaired (both overexpression and loss)Saccharomyces cerevisiae aacrjournals.orgresearchgate.netaacrjournals.orgaacrjournals.org
Telomere lengthElongationDOT1L-deficient mouse ES cells nih.govfrontiersin.org
AneuploidyIncreasedDOT1L-deficient mouse ES cells nih.govfrontiersin.org
Embryonic viability (in mice)Lethal (E9.5-E13.5)Dot1l knockout mice aacrjournals.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov
Blastocyst rateEnhanced (with EPZ004777 treatment)Porcine SCNT embryos plos.org
H3K79me2 levelsReduced (with EPZ004777 treatment)Porcine SCNT embryos plos.org
Expression of pluripotency genes (e.g., POU5F1, SOX2)Increased (with EPZ004777 treatment)Porcine SCNT embryos plos.org
Expression of differentiation genes (e.g., CDX2, GATA4)Increased (with EPZ004777 treatment)Porcine SCNT embryos plos.org
Premature differentiationOccurs (in T cells upon Dot1l loss)Mouse T cells biorxiv.orgpnas.org
Expression of HOXA9 and MEIS1Decreased (with DOT1L inhibitors in MLL-r leukemia cells)MLL-rearranged leukemia cells tandfonline.comfrontiersin.org
Proliferation of MLL-r leukemia cellsDecreased (with DOT1L inhibitors)MLL-rearranged leukemia cells frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36ClN9O2S B3028458 Dot1L-IN-1 CAS No. 2088518-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36ClN9O2S/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASXTBSHBDYHAT-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClN9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088518-50-5
Record name 2-({[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoyl}amino)-N-(3-{methyl[(3R)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl]amino}propyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Insights into Dot1l Inhibition by Small Molecules E.g., Dot1l in 1

Targeting the S-Adenosylmethionine (SAM) Binding Site

Small molecule inhibitors of DOT1L, including Dot1L-IN-1 and its analogs, primarily function by targeting the S-Adenosylmethionine (SAM) binding site of the enzyme. researchgate.net SAM is the essential methyl donor cofactor for the methylation reaction catalyzed by DOT1L. researchgate.net By interfering with SAM binding, these inhibitors effectively block the transfer of a methyl group to H3K79.

Competitive Inhibition Mechanisms of DOT1L Inhibitors

This compound and related compounds are classified as SAM-competitive inhibitors. researchgate.net This means they directly compete with the endogenous SAM molecule for binding within the catalytic pocket of DOT1L. The chemical structure of these inhibitors often mimics the adenosine (B11128) portion of SAM, allowing them to fit into the same binding site. researchgate.net The potency of these inhibitors is a measure of how effectively they can displace SAM and inhibit the enzyme's activity.

CompoundTargetInhibition Metric (IC50/Ki)
Dot1L-IN-4DOT1LIC50: 0.11 nM
EPZ004777DOT1LIC50: 0.4 ± 0.1 nM
EPZ-5676 (Pinometostat)DOT1LKi: ≤ 0.08 nM

This table presents the inhibitory potency of selected DOT1L inhibitors. IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro, while Ki is the inhibition constant.

Structural Basis of Inhibitor-Enzyme Interaction (e.g., Conformational Adaptation)

The binding of inhibitors like this compound to the SAM pocket of DOT1L is not a simple lock-and-key interaction. Instead, it often involves a phenomenon known as conformational adaptation. nih.gov Crystallographic studies have revealed that the binding of these potent inhibitors can induce significant structural changes in the enzyme. nih.gov

Specifically, flexible loops within the catalytic domain of DOT1L, which are crucial for recognizing and binding both SAM and the histone substrate, can be rearranged upon inhibitor binding. researchgate.net For instance, a flexible loop that typically forms a "lid" over the SAM binding pocket can be displaced or adopt an entirely new conformation to accommodate the inhibitor molecule. researchgate.netnih.gov This induced-fit mechanism can lead to a more stable and long-lasting interaction between the inhibitor and the enzyme, contributing to the high potency of these compounds. nih.gov

Impact on Histone H3 Lysine (B10760008) 79 (H3K79) Methylation States

The direct consequence of DOT1L inhibition is the reduction of methylation at its specific substrate, H3K79. mdpi.com DOT1L is responsible for mono-, di-, and tri-methylation of this residue, and its inhibition affects all three of these methylation states. nih.gov

Reduction of H3K79 Mono-, Di-, and Tri-methylation

Treatment of cells with DOT1L inhibitors leads to a dose-dependent and time-dependent decrease in the levels of H3K79me1, H3K79me2, and H3K79me3. nih.gov The reduction in these methylation marks disrupts the normal epigenetic landscape and can reverse the aberrant hypermethylation observed in certain diseases, such as MLL-rearranged leukemias. nih.govresearchgate.net While direct comparative quantification can vary between studies and cell types, a general trend of reduction across all methylation states is consistently observed.

Methylation StateEffect of DOT1L Inhibition
H3K79me1Reduction
H3K79me2Significant Reduction
H3K79me3Reduction

This table summarizes the general effect of DOT1L inhibitors on the different methylation states of H3K79. The degree of reduction can be influenced by the specific inhibitor, its concentration, and the duration of treatment.

Consequences for Chromatin State and Accessibility

The methylation of H3K79 is generally associated with active gene transcription and a more open chromatin state. nih.gov Therefore, the reduction of H3K79 methylation levels through DOT1L inhibition can lead to alterations in chromatin structure and accessibility. However, studies have shown that the global impact on chromatin accessibility may be modest. biorxiv.org

Instead, the effects appear to be more localized to specific genomic regions, such as enhancer elements. researchgate.net For example, in certain leukemia cells, the inhibition of DOT1L and the subsequent loss of H3K79me2/3 at specific enhancer regions, termed KEEs (H3K79me2/3-dependent enhancer elements), leads to a decrease in chromatin accessibility at these sites. researchgate.net This can, in turn, affect the binding of transcription factors and reduce the expression of genes regulated by these enhancers. researchgate.net

Chromatin FeatureConsequence of DOT1L Inhibition
Global Chromatin AccessibilityMinor or context-dependent changes
Enhancer Accessibility (e.g., KEEs)Reduced accessibility
Transcription Factor BindingPotentially altered at specific sites
Gene ExpressionAltered expression of DOT1L target genes

This table outlines the consequences of DOT1L inhibition on the state and accessibility of chromatin, highlighting the localized rather than global nature of these effects.

Preclinical Research on Efficacy of Dot1l Inhibitors in Disease Models

Efficacy in Hematological Malignancies

Dot1L-IN-1 has shown notable efficacy in preclinical models of several blood cancers, including mixed-lineage leukemia, certain subtypes of acute myeloid leukemia (AML), and B-cell lymphomas. The primary mechanism involves the inhibition of DOT1L's methyltransferase activity, which is crucial for the expression of genes that drive cancer cell proliferation and survival.

Mixed-Lineage Leukemia (MLL-rearranged Leukemia)

Leukemias with rearrangements of the MLL gene (MLL-r) are particularly dependent on DOT1L activity. MLL-fusion proteins aberrantly recruit DOT1L to specific gene locations, leading to hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79) and the subsequent overexpression of leukemogenic genes.

Treatment with DOT1L inhibitors has been shown to effectively suppress the expression of critical oncogenes in MLL-r leukemia cells. Key genes such as HOXA9 and MEIS1, which are master regulators of leukemic transformation, are consistently downregulated following DOT1L inhibition. nih.gov Studies have demonstrated that inhibitors can reduce the expression of HOXA9 and MEIS1 by more than 50%. This targeted gene suppression disrupts the core transcriptional program that sustains the leukemic state. While HOXA9 and MEIS1 are primary targets, research also suggests a potential, though sometimes indirect, impact on the expression of FLT3, another important gene in leukemia development.

To assess the clinical potential of DOT1L inhibition, researchers have utilized patient-derived xenograft (PDX) models, where human leukemia cells from patients are implanted into immunodeficient mice. In PDX models of MLL-rearranged AML, novel DOT1L inhibitors demonstrated potent anti-leukemic activity. researchgate.net Treatment resulted in a significant reduction of leukemia burden in the bone marrow, spleen, and peripheral blood after several weeks. researchgate.net These in vivo studies confirm that the molecular effects observed in cell cultures translate to a tangible therapeutic benefit in a more complex biological system.

Acute Myeloid Leukemia (AML) Beyond MLL-rearrangements (e.g., NPM1, Cohesin-mutated Leukemias)

The therapeutic potential of DOT1L inhibition is not limited to MLL-r leukemias. Preclinical research has identified other AML subtypes that may be sensitive to this approach. In models of AML with mutations in the cohesin complex, DOT1L inhibitors have been shown to block the abnormal self-renewal capacity of hematopoietic stem and progenitor cells. nih.govresearchgate.net This effect is associated with the reversal of a leukemic gene expression profile, including the overexpression of HOXA genes. nih.govresearchgate.net These findings suggest that DOT1L is a potential therapeutic target for AML patients harboring cohesin mutations. nih.govresearchgate.netresearchgate.net There is also emerging evidence that leukemias with NPM1 mutations may be susceptible to therapies that target epigenetic regulators involved in the MLL1 complex, indicating a potential area for further investigation of DOT1L inhibitors. jci.org

B-cell Lymphoma

DOT1L has also been identified as a key regulator in the development and maintenance of certain B-cell lymphomas, particularly those driven by the MYC oncogene. In preclinical studies using human B-cell lymphoma cell lines, DOT1L inhibition led to a dose-dependent decrease in proliferation. researchgate.net This was accompanied by the downregulation of key MYC target genes, including CDK4 and NPM1. researchgate.net Furthermore, in vivo experiments using mouse models of B-cell lymphoma demonstrated that the depletion of DOT1L significantly delayed disease latency. researchgate.net Research also points to a synergistic anti-tumor effect when combining DOT1L inhibitors with EZH2 inhibitors in preclinical models of diffuse large B-cell lymphoma (DLBCL), suggesting a promising combination therapy strategy. ashpublications.orgashpublications.orgnih.gov

Interactive Data Table: Preclinical Efficacy of DOT1L Inhibition

Disease ModelKey FindingsAffected Genes
MLL-rearranged Leukemia Suppression of oncogenic gene expression, induction of cell differentiation and apoptosis, reduced tumor burden in PDX models.HOXA9, MEIS1, FLT3
Cohesin-mutated AML Blocks abnormal self-renewal, reverses leukemic gene expression profile.HOXA cluster genes
MYC-driven B-cell Lymphoma Decreased proliferation, delayed disease latency in vivo, downregulation of oncogenic targets.CDK4, NPM1
Diffuse Large B-cell Lymphoma Synergistic anti-tumor effect when combined with EZH2 inhibitors.N/A
Synergistic Suppression of Cell Cycle Genes

The enzyme Disruptor of telomeric silencing-1-like (DOT1L) has been identified as a key regulator of the cell cycle. biorxiv.orgum.es Preclinical studies in various cancer models have demonstrated that the inhibition of DOT1L can lead to cell cycle arrest, thereby suppressing tumor proliferation. In gastric cancer, for example, pharmacological inhibition or knockdown of DOT1L induces cell cycle arrest at the G1 phase. nih.govbohrium.com This effect is mediated through the regulation of cyclin-dependent kinase 4 (CDK4) and CDK6. nih.govbohrium.com DOT1L promotes cell cycle progression by mediating the H3K79 di-methylation of the CDK4 and CDK6 genes. frontiersin.org Consequently, treatment with a DOT1L inhibitor leads to a reduction in the expression of these crucial G1 to S phase transition regulators, resulting in diminished tumor cell proliferation both in vitro and in vivo. nih.gov Similarly, in colorectal cancer models, silencing or inhibiting DOT1L induces cell cycle arrest at the S phase by epigenetically downregulating c-Myc expression, which in turn affects downstream targets like CDK2 and Cyclin A2. nih.gov

Induction of Plasma Cell Differentiation

DOT1L plays a critical role in controlling B cell differentiation and identity. biorxiv.orgembopress.orgamsterdamumc.nl It functions as an epigenetic barrier that maintains B cells in a naive or germinal center state, preventing their premature differentiation into plasma cells. biorxiv.orgembopress.orgamsterdamumc.nl Research using murine B cells has shown that the absence of Dot1L leads to aberrant differentiation, with activated B cells prematurely acquiring features of plasma cells in vitro. biorxiv.orgembopress.org Mechanistically, DOT1L promotes a pro-proliferative, pro-germinal center genetic program while simultaneously supporting the repression of an anti-proliferative, plasma cell differentiation program. biorxiv.orgamsterdamumc.nl This indicates that inhibiting DOT1L's methyltransferase activity can override this barrier, prompting B cells to move toward terminal differentiation into plasma cells. amsterdamumc.nl

Efficacy in Solid Malignancies

Breast Cancer (e.g., ERα-positive, SERM/SERD-resistant)

DOT1L has emerged as a significant therapeutic target in estrogen receptor-alpha (ERα)-positive breast cancer, including models resistant to standard endocrine therapies. nih.govunito.itresearchgate.netnih.gov Studies have identified DOT1L as a novel cofactor for ERα, where it colocalizes in the chromatin of breast cancer cells to regulate the transcription of estrogen target genes. nih.govnih.gov

Pharmacological blockade of DOT1L with selective inhibitors interferes with estrogen-driven gene expression and causes significant growth inhibition in hormone-responsive breast cancer cell lines. nih.gov This anti-proliferative effect is a result of cell cycle arrest in the G1 phase, followed by apoptosis. nih.govunito.it Crucially, these effects are also observed in cell lines that have developed resistance to selective estrogen receptor modulators (SERMs), such as tamoxifen, and selective estrogen receptor degraders (SERDs), like fulvestrant (ICI 182,780). nih.govunito.itresearchgate.net In both SERM-resistant (LCC2) and SERD-resistant (MCF-7/182R-6) cell lines, DOT1L inhibition successfully impeded proliferation. nih.govunito.it In vivo studies using xenograft mouse models of antiestrogen-resistant breast cancer confirmed that DOT1L inhibition leads to a reduction in tumor growth, accompanied by decreased ERα levels and H3K79 methylation. nih.govresearchgate.netnih.gov These findings establish DOT1L as an exploitable epigenetic target for treating endocrine therapy-resistant, ERα-positive breast tumors. nih.govresearchgate.netnih.gov

Table 1: Preclinical Efficacy of DOT1L Inhibition in Breast Cancer Models

Cell Line Model Resistance Type Key Findings from DOT1L Inhibition
MCF-7 Hormone-Responsive Growth inhibition, G1 cell cycle arrest, apoptosis, silencing of ERα and FOXA1 genes. nih.gov
LCC2 SERM-Resistant (Tamoxifen) Inhibition of cell proliferation, G1 arrest, and apoptosis. nih.govunito.it
MCF-7/182R-6 SERD-Resistant (Fulvestrant) Inhibition of cell proliferation and ERα expression. nih.govunito.it

Ovarian Cancer

Preclinical research has demonstrated the therapeutic potential of targeting DOT1L in this malignancy. Pharmacological inhibition or genetic knockdown of DOT1L significantly impairs the survival and tumor-forming capacity of multiple ovarian cancer cell lines, both in vitro and in vivo. nih.gov The sensitivity of ovarian cancer cells to DOT1L inhibitors is directly dependent on the expression level of the enzyme. nih.gov Furthermore, DOT1L inhibition has been shown to be effective in reducing the cancer stem cell (CSC) population, which is often responsible for chemoresistance and tumor recurrence. nih.gov In models of high-grade serous ovarian cancer (HGSOC), DOT1L and ERα functionally cooperate to control genes involved in cell proliferation and key cancer-related pathways. nih.govsemanticscholar.org This suggests that combined inhibition of DOT1L and ERα could be an effective strategy, particularly for ERα-expressing, chemotherapy-resistant ovarian tumors. frontiersin.orgsemanticscholar.org

Table 2: Preclinical Efficacy of DOT1L Inhibition in Ovarian Cancer Models

Cancer Model Key Findings from DOT1L Inhibition
Ovarian Cancer Cell Lines Impaired survival and colony formation potential, particularly in cells with high DOT1L expression. nih.gov
Ovarian Cancer Stem Cells (CSCs) Reduction in the CSC population and expression of stemness-associated genes. nih.gov
ERα-positive HGSOC Cells Antiproliferative effect; synergistic effect on cell proliferation when combined with ERα inhibition. nih.govsemanticscholar.org

Prostate Cancer

In prostate cancer, DOT1L is overexpressed and associated with poor patient outcomes. nih.govresearchgate.net Preclinical studies have shown that both genetic and chemical inhibition of DOT1L selectively impairs the viability and colony formation of androgen receptor (AR)-positive prostate cancer cells compared to AR-negative cells. nih.govresearchgate.net

The efficacy of DOT1L inhibitors like EPZ004777 and EPZ5676 extends to models of advanced disease, including castration-resistant prostate cancer (CRPC) cells and enzalutamide-resistant cells. nih.govresearchgate.net The sensitivity of AR-positive cells to DOT1L inhibition is linked to the enzyme's role in co-regulating MYC expression via a distal enhancer. nih.gov Inhibition of DOT1L leads to reduced MYC expression and the upregulation of E3 ubiquitin ligases that promote the degradation of both AR and MYC proteins, creating a negative feed-forward loop that further represses MYC. nih.gov These findings highlight DOT1L as a promising therapeutic target to suppress both AR and MYC pathways in AR-positive prostate cancer. frontiersin.orgnih.gov

Table 3: Preclinical Efficacy of DOT1L Inhibition in Prostate Cancer Models

Cell Line/Model AR Status Key Findings from DOT1L Inhibition
LNCaP, C42B AR-Positive Selective loss in colony formation and cell viability. nih.gov
22Rv1 AR-Positive (AR-V7 variant) Sensitive to DOT1L inhibitors. nih.gov
Enzalutamide-Resistant Cells AR-Positive Sensitive to DOT1L inhibitors. nih.gov

Gastric Cancer

In preclinical gastric cancer models, knockdown of DOT1L or its pharmacological inhibition with agents like EPZ5676 reduces cell proliferation in vitro. nih.govbohrium.com This effect is attributed to the induction of cell cycle arrest at the G1 phase. nih.gov The mechanism involves DOT1L's regulation of CDK4 and CDK6 expression through H3K79 di-methylation. nih.gov In vivo studies using murine xenograft models derived from SGC7901 gastric cancer cells confirmed these findings. nih.gov Treatment with a DOT1L inhibitor resulted in reduced tumor size, decreased H3K79 di-methylation, and lower expression of CDK4 and CDK6, reinforcing the role of DOT1L in promoting gastric cancer cell cycle progression. nih.govfrontiersin.org Additionally, DOT1L has been implicated in activating the Wnt/β-catenin signaling pathway to promote cancer stem cell properties in early gastric carcinoma. um.esjcancer.org

Table 4: Preclinical Efficacy of DOT1L Inhibition in Gastric Cancer Models

Cell Line/Model Key Findings from DOT1L Inhibition
SGC7901, MGC803 Cell Lines Reduced cell proliferation; G1 cell cycle arrest. nih.gov

Table of Mentioned Compounds

Compound Name Class/Target
This compound DOT1L Inhibitor
EPZ004777 DOT1L Inhibitor
EPZ5676 (Pinometostat) DOT1L Inhibitor
Tamoxifen Selective Estrogen Receptor Modulator (SERM)
Fulvestrant (ICI 182,780) Selective Estrogen Receptor Degrader (SERD)

Based on a comprehensive search for preclinical research on the efficacy of the specific chemical compound "this compound" in the context of retinoblastoma, neuroblastoma, glioblastoma, and colorectal cancer, no specific information or research data for this particular compound was found.

The performed searches consistently yielded results for other inhibitors of the DOT1L enzyme, such as EPZ004777, EPZ5676, and SGC0946. While there is a body of preclinical research on the therapeutic potential of inhibiting DOT1L in these cancers, this information does not pertain to the specific compound "this compound" as requested.

Therefore, this article cannot be generated as per the user's instructions, which strictly require focusing solely on "this compound" and adhering to a specific outline centered on its preclinical efficacy in the aforementioned disease models. The foundational data required to produce scientifically accurate content for each specified section and subsection for "this compound" is not available in the public domain based on the searches conducted.

Mechanisms of Acquired Resistance to Dot1l Inhibition

Identification and Characterization of Resistance Models

To investigate the mechanisms of acquired resistance, researchers have developed in vitro models by exposing cancer cell lines to escalating concentrations of DOT1L inhibitors over extended periods. A prominent model was established using the KMT2A::AFF1-positive acute lymphoblastic leukemia (ALL) cell line, SEM. These cells were cultured with the first-in-class DOT1L inhibitor pinometostat (EPZ5676) for 14 weeks, resulting in the generation of pinometostat-resistant (SEMPINO_RES) cells. nih.gov These resistant cells demonstrated a significantly reduced sensitivity to the cytotoxic effects of the drug. nih.gov

Characterization of these models revealed that while the resistant cells could still have their H3K79 methylation inhibited by the drug, this no longer translated into apoptosis, indicating a shift in their dependency away from the catalytic activity of DOT1L for survival. nih.gov These models have been instrumental in dissecting the complex adaptations that allow cancer cells to evade DOT1L-targeted therapy.

Role of Drug Efflux Transporters (e.g., ABCB1)

A well-established mechanism of drug resistance in cancer is the increased expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. In the context of DOT1L inhibitor resistance, upregulation of the multidrug efflux pump ABCB1 (also known as P-glycoprotein or MDR1) has been observed. nih.gov Increased ABCB1 expression has been correlated with primary resistance to pinometostat in some leukemia cell lines. atlasgeneticsoncology.org

However, the role of ABCB1 in acquired resistance appears to be more complex. While pinometostat-resistant cell lines show elevated ABCB1 expression, this alone may not fully account for the resistance phenotype. nih.gov In some resistant models, pinometostat can still effectively inhibit H3K79 methylation despite the increased ABCB1 levels, suggesting that drug efflux is not the sole mechanism of resistance. nih.gov This indicates that while ABCB1 upregulation can contribute to reduced intracellular drug concentrations, it likely works in concert with the epigenetic and transcriptomic adaptations described above to confer a robust resistant state. A recent study has also implicated DOT1L in the transcriptional regulation of ABCB1 via H3K79me2, suggesting a direct link between the target of the therapy and a key resistance mechanism. wikigenes.org

Pathway Activations Associated with Resistance (e.g., PI3K/AKT, RAS/RAF/MEK/ERK)

Cancer cells can also develop resistance to targeted therapies by activating alternative signaling pathways that promote survival and proliferation. In the case of DOT1L inhibitors, resistance has been linked to the activation of the PI3K/AKT and RAS/RAF/MEK/ERK pathways. nih.gov These pathways are central regulators of cell growth, survival, and metabolism and are frequently dysregulated in cancer. nih.gov

Activation of these pathways can allow cancer cells to bypass the block imposed by DOT1L inhibition. For instance, gain-of-function mutations in DOT1L have been shown to activate MAPK/ERK signaling to promote cell growth and drug resistance in lung cancer cells. nih.gov While the precise molecular mechanisms linking DOT1L inhibition to the activation of these pathways are still being fully elucidated, it is clear that this pathway crosstalk represents a significant mechanism of acquired resistance. This suggests that combination therapies that co-target DOT1L and components of the PI3K/AKT or RAS/RAF/MEK/ERK pathways may be a promising strategy to overcome or prevent the development of resistance.

Specific Gene Alterations Contributing to Resistance (e.g., DOT1L R231Q Mutation in Lung Cancer)

Acquired resistance to DOT1L inhibitors can be driven by specific genetic alterations that emerge under the selective pressure of therapy. Among these, mutations within the DOT1L gene itself have been identified as a key mechanism. A notable example is the gain-of-function mutation R231Q, which has been studied in the context of lung cancer. nih.govresearchgate.netresearchgate.netnih.gov

The DOT1L R231Q mutation is located in the catalytic domain of the DOT1L enzyme and has been shown to enhance its substrate-binding ability. nih.govresearchgate.netresearchgate.netnih.gov This leads to increased histone H3 lysine (B10760008) 79 (H3K79) methylation, a mark associated with active transcription. The heightened enzymatic activity of the R231Q mutant promotes the malignant phenotypes of lung cancer, including increased cell growth and the development of drug resistance. nih.govresearchgate.netresearchgate.netnih.gov

Mechanistic studies have revealed that the DOT1L R231Q mutant specifically activates the MAPK/ERK signaling pathway. nih.govresearchgate.netnih.gov This is achieved by increasing H3K79me2 levels on the promoter of the RAF1 gene, which in turn epigenetically regulates the expression of downstream targets. nih.govnih.gov The activation of this critical signaling pathway contributes to the observed resistance to therapeutic agents.

The incidence of DOT1L mutations has been documented in different types of lung cancer. Data from The Cancer Genome Atlas (TCGA) indicates that these mutations are present in both lung adenocarcinoma and lung squamous cell carcinoma. nih.govresearchgate.netresearchgate.net Furthermore, the presence of DOT1L mutations has been associated with a poorer prognosis for lung cancer patients, suggesting their clinical significance. nih.govresearchgate.net

The following table summarizes the key findings related to the DOT1L R231Q mutation in lung cancer:

FeatureDescriptionReferences
Mutation R231Q nih.govresearchgate.netresearchgate.netnih.gov
Location Catalytic domain of DOT1L nih.govresearchgate.netresearchgate.netnih.gov
Functional Effect Gain-of-function, enhanced substrate binding nih.govresearchgate.netresearchgate.netnih.gov
Cellular Impact Increased cell growth and drug resistance nih.govresearchgate.netresearchgate.netnih.gov
Mechanism of Action Activation of MAPK/ERK signaling pathway via RAF1 promoter methylation nih.govresearchgate.netnih.gov
Incidence in Lung Adenocarcinoma 2.83% nih.govresearchgate.netresearchgate.net
Incidence in Lung Squamous Cell Carcinoma 1.64% nih.govresearchgate.netresearchgate.net
Clinical Significance Associated with poorer overall survival in lung cancer patients nih.govresearchgate.net

Research has also shown that the resistance conferred by the R231Q mutation can be overcome. The combination of a DOT1L inhibitor (SGC0946) with a MAPK/ERK axis inhibitor (binimetinib) has been demonstrated to effectively reverse the malignant phenotypes induced by the R231Q mutation in lung cancer cells. nih.govnih.gov This highlights a potential therapeutic strategy for patients who have developed resistance to DOT1L inhibition due to this specific genetic alteration.

Investigation of Combination Therapy Strategies with Dot1l Inhibitors

Synergistic Effects with Other Epigenetic Modulators

Combining DOT1L inhibitors with other epigenetic modulators is a strategy being investigated to achieve synergistic anti-tumor effects. This approach aims to target multiple aberrant epigenetic pathways simultaneously, potentially leading to enhanced cell death or differentiation.

Combination with EZH2 Inhibitors in Lymphoma Models

Studies have explored the synergistic potential of combining DOT1L inhibitors with EZH2 inhibitors, particularly in B-cell lymphomas. EZH2 (Enhancer of Zeste Homolog 2) is another histone methyltransferase that catalyzes the methylation of histone H3 lysine (B10760008) 27, typically associated with gene repression. Germinal center B-cell-like diffuse large B-cell lymphomas (GCB-DLBCLs) show dependence on both DOT1L and EZH2. medscape.comashpublications.org Research indicates that DOT1L and EZH2 can work cooperatively to repress polycomb repressive complex 2 (PRC2) target genes, which is crucial for maintaining the pro-proliferative germinal center B-cell identity of DLBCL. medscape.comresearchgate.net

Combined inhibition of EZH2 and DOT1L has demonstrated synergistic anti-tumor effects in B-cell lymphoma cell lines, irrespective of EZH2 mutation status. ashpublications.orgashpublications.orgnih.gov This combination therapy has been shown to effectively suppress DOT1L-regulated cell cycle genes and de-repress EZH2-regulated plasma cell signature genes, ultimately driving B-cell differentiation. ashpublications.orgashpublications.orgnih.gov Preclinical studies using xenograft models have shown that dual targeting of DOT1L and EZH2 effectively prevents the outgrowth of human GCB-DLBCL xenografts in vivo. medscape.comresearchgate.netashpublications.org This suggests that combined targeting of these epigenetic writers could be an alternative differentiation-based treatment modality for GCB-DLBCL. medscape.comresearchgate.net

Impact on Cell Cycle Checkpoints (e.g., CDKN1A) and Interferon Signaling

The synergistic effect of combining DOT1L and EZH2 inhibitors extends to their impact on cell cycle checkpoints and interferon signaling. The combination treatment has been shown to cooperatively suppress DOT1L-regulated cell cycle genes, such as growth-promoting MYC and E2F target genes. ashpublications.org Additionally, this combination treatment leads to the de-represssion of several EZH2 target genes involved in cell cycle checkpoints, including CDKN1A (p21). ashpublications.orgashpublications.org CDKN1A is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. nih.gov Upregulation of CDKN1A can contribute to inhibiting cell proliferation.

Furthermore, the combined inhibition of EZH2 and DOT1L has been observed to upregulate genes involved in interferon signaling, including antigen-presenting genes. ashpublications.orgashpublications.orgnih.gov This suggests a potential mechanism by which this epigenetic combination therapy could also enhance anti-tumor immune responses. Studies in multiple myeloma cells treated with DOT1L inhibitors have also shown upregulation of genes associated with immune responses and interferon signaling. nih.gov

Enhancement of Conventional Chemotherapy Efficacy

DOT1L inhibitors are also being investigated for their ability to enhance the efficacy of conventional chemotherapy agents. This approach aims to overcome mechanisms of chemoresistance by targeting pathways influenced by DOT1L.

Chemosensitization through DNA Damage Response Impairment (e.g., in Retinoblastoma)

Targeting DOT1L has shown promise in sensitizing cancer cells to chemotherapeutic drugs, particularly by impairing the DNA damage response (DDR). In retinoblastoma, a pediatric ocular malignancy, targeting DOT1L has been reported to sensitize cells to chemotherapy by impairing the DDR and potentiating apoptosis. researchgate.netnih.govnih.gov While DOT1L inhibition alone may have limited efficacy as a single agent in retinoblastoma, its ability to interfere with DDR makes it a valuable partner in combination therapies. researchgate.netnih.gov

Research suggests that DOT1L targeting has a dual role in chemosensitization of retinoblastoma cells. researchgate.netnih.gov It can directly interfere with the immediate involvement of DOT1L in the early DDR upon genotoxic insults. researchgate.netnih.gov Additionally, DOT1L inhibition can lead to the downregulation of HMGA2 (High Mobility Group AT-hook 2), a novel DOT1L target gene in retinoblastoma cells whose aberrant expression is dependent on DOT1L. researchgate.netnih.govnih.govmdpi.com HMGA2 depletion has been shown to reduce CHK1 phosphorylation during DDR and augment drug sensitivity in retinoblastoma cells. researchgate.netnih.govmdpi.com This suggests that downregulating HMGA2 is a later effect of DOT1L inhibition that contributes to chemosensitization. researchgate.netnih.gov

Combined Therapy with Etoposide (B1684455)

Preclinical evidence supports the combination of DOT1L inhibitors with etoposide, a topoisomerase inhibitor that induces DNA damage, to improve therapeutic efficacy. Studies in murine orthotopic xenografts of retinoblastoma have demonstrated that combined therapy with a DOT1L inhibitor significantly enhances the therapeutic efficacy of etoposide, rendering the response more potent and stable. researchgate.netnih.govresearchgate.netlarvol.comnih.gov

The enhanced drug sensitivity upon DOT1L inhibition in combination with etoposide involves augmented apoptosis. researchgate.netresearchgate.net While single-agent treatment with a DOT1L inhibitor like EPZ5676 did not cause significant apoptosis or DNA damage, co-treatment with etoposide generated higher levels of apoptosis and DNA double-strand breaks compared to etoposide alone. researchgate.net Furthermore, DOT1L-depleted retinoblastoma cells were found to be inefficient at clearing γH2AX, a marker of DNA damage, compared to control cells, indicating impaired DNA damage repair. researchgate.net These findings highlight the mechanism by which DOT1L inhibition increases sensitivity to DNA-damaging agents like etoposide by impairing the DDR. researchgate.net

Combinations with PARP Inhibitors (PARPi) in Ovarian Cancer

The combination of DOT1L inhibitors with PARP inhibitors (PARPi) is an emerging area of research, particularly in ovarian cancer. PARP inhibitors target the DNA repair enzyme PARP and are effective in cancers with deficiencies in homologous recombination repair.

Research suggests a link between DOT1L and PARP inhibitor resistance in ovarian cancer. Upregulated DOT1L expression has been correlated with clinical PARPi resistance in non-BRCA mutated ovarian cancer cells and is associated with diminished survival in ovarian cancer patients. nih.gov Mechanistically, it has been found that PARP1 can directly bind to the DOT1L gene promoter, promoting its transcription. nih.gov PARP1 trapping induced by PARPi treatment can amplify this binding, further enhancing DOT1L transcription and contributing to drug resistance. nih.gov

Targeted inhibition of DOT1L has emerged as a potential strategy for enhancing PARPi treatment outcomes in ovarian cancer patients. nih.gov Studies have shown that combining a DOT1L inhibitor with PARPi demonstrates a synergistic effect in both cell line-derived xenograft mouse models and patient-derived organoids. nih.gov This suggests that targeting the PARP1-DOT1L axis could be a viable approach to overcome acquired resistance to PARP inhibitors in ovarian cancer. nih.gov Furthermore, DOT1L inhibition has been reported to increase sensitivity to PARP inhibition in other cancer types as well, highlighting its potential clinical utility in combination with PARPi. cancerindex.org

Overcoming PARPi Resistance via PARP1-DOT1L Transcription Axis

Resistance to Poly (ADP-ribose) polymerase inhibitors (PARPi) presents a significant challenge in cancer treatment, particularly in ovarian carcinoma (OC) nih.govnih.gov. Research has identified a crucial molecular mechanism involving the PARP1-DOT1L transcription axis that contributes to acquired resistance to PARPi. Studies have shown that DOT1L expression is upregulated in PARPi-resistant tissues and is associated with diminished survival in OC patients nih.govnih.gov.

Mechanistically, PARP1, independently of its enzymatic activity, directly binds to the DOT1L gene promoter, thereby promoting its transcription nih.govnih.gov. Treatment with PARPi can amplify this binding, further enhancing DOT1L transcription and contributing to drug resistance nih.govnih.gov. This establishes a positive feedback loop where PARP1 trapping induced by PARPi leads to increased DOT1L expression, fostering resistance.

Targeted inhibition of DOT1L has emerged as a potential strategy to counteract this resistance mechanism. Combining a DOT1L inhibitor with PARPi has demonstrated a synergistic effect in overcoming PARPi resistance in preclinical models, including cell line-derived xenograft mouse models and patient-derived organoids nih.govnih.gov. This suggests that disrupting the PARP1-DOT1L axis via DOT1L inhibition can restore sensitivity to PARP inhibitors.

Modulation of Drug Transport and Cell Survival Genes (e.g., PLCG2, ABCB1)

Further investigation into the mechanisms by which DOT1L contributes to PARPi resistance has revealed its role in regulating the transcription of genes involved in drug transport and cell survival nih.govnih.gov. Sequencing analysis has indicated that DOT1L plays a crucial role in the transcriptional regulation of PLCG2 (Phospholipase C Gamma 2) and ABCB1 (ATP Binding Cassette Subfamily B Member 1) via H3K79 methylation nih.govnih.govresearchgate.net.

ABCB1, also known as P-glycoprotein or MDR1, is an ATP-binding cassette transporter frequently amplified in multidrug-resistant cancer cells. It facilitates the efflux of a wide variety of drugs from the cell, leading to reduced intracellular drug concentrations and contributing to therapeutic resistance pharmacologyeducation.orghznu.edu.cnpharmgkb.org. PLCG2 is a key enzyme in the B-cell receptor signaling pathway, and its dysregulation has been linked to acquired therapeutic resistance in certain cancers, including those with stem-like and pro-metastatic features nih.govaacrjournals.org.

The PARP1-DOT1L-PLCG2/ABCB1 axis has been identified as a pivotal contributor to PARPi resistance nih.govnih.govresearchgate.net. DOT1L-mediated H3K79 methylation facilitates the recruitment of methylated H3K79 to the promoter regions of PLCG2 and ABCB1, thereby enhancing their transcriptional activation researchgate.net. Elevated expression of ABCB1 mRNA has been observed in control cells compared to DOT1L-knockout counterparts, highlighting the functional significance of this epigenetic modification in regulating chemoresistance researchgate.net.

By inhibiting DOT1L, it is hypothesized that the transcriptional activation of PLCG2 and ABCB1 can be downregulated, thereby reducing drug efflux and modulating cell survival pathways that contribute to resistance. This provides a mechanistic basis for the observed synergy between DOT1L inhibitors and PARP inhibitors in overcoming resistance.

The research findings suggest that targeting the PARP1-DOT1L-PLCG2/ABCB1 axis through DOT1L inhibition holds promise for improving the effectiveness of PARP inhibitor therapy, particularly in cases of acquired resistance.

Interactive Data Table: Key Genes and Their Role in PARPi Resistance

GeneRole in Resistance MechanismRegulation by DOT1L
PARP1Binds to DOT1L promoter, promotes transcription nih.govnih.govInvolved in a transcription axis with DOT1L nih.govnih.gov
DOT1LUpregulated in resistant cells, promotes transcription of resistance genes nih.govnih.govresearchgate.netMethylates H3K79 at target gene promoters nih.govnih.govresearchgate.net
PLCG2Contributes to acquired resistance, associated with stem-like features nih.govaacrjournals.orgTranscriptional regulation via DOT1L-mediated H3K79me2 nih.govnih.govresearchgate.net
ABCB1Drug efflux pump, confers multidrug resistance pharmacologyeducation.orghznu.edu.cnpharmgkb.orgTranscriptional regulation via DOT1L-mediated H3K79me2 nih.govnih.govresearchgate.net

Non Canonical and Methyltransferase Independent Functions of Dot1l

Catalytic-Independent Roles in Cell-Fate Determination

Recent studies have revealed that the physical presence of the DOT1L protein, rather than its enzymatic activity, is critical for guiding cellular differentiation pathways. In embryonic stem cells (ESCs), while DOT1L is not essential for self-renewal, it is required for establishing the correct gene expression patterns of neural progenitor cells. pnas.orgnih.gov Interestingly, the catalytic inactivation of DOT1L has a less pronounced effect on this process compared to the complete loss of the protein. pnas.orgnih.gov This suggests that DOT1L has biological functions independent of its methyltransferase activity. pnas.orgpnas.org

Furthermore, the loss of DOT1L, but not its catalytic inactivation, leads to defects in the specification of glial cells. pnas.orgnih.gov This underscores a scaffold-like role for the DOT1L protein in modulating cell-fate decisions during development. pnas.org These findings indicate that therapeutic strategies targeting not just the catalytic activity but also the entire DOT1L protein could be beneficial in certain cancers. pnas.orgpnas.org

Key FindingCellular ContextCatalytic DependenceReference
Required for proper neural progenitor cell expression signatureEmbryonic Stem CellsIndependent pnas.orgnih.gov
Defects in glial cell specification upon loss of proteinDifferentiating ESCsIndependent pnas.orgnih.gov
Dispensable for ESC self-renewalEmbryonic Stem CellsN/A nih.gov

Influence on Transcriptional Elongation Control

DOT1L's involvement in transcription has been a subject of extensive research. While H3K79 methylation is associated with active transcription, emerging evidence points to a catalytic-independent function of DOT1L in controlling transcriptional elongation. pnas.orgnih.gov Studies have shown that while the loss of DOT1L on its own does not cause major defects in transcriptional elongation, it exacerbates the defects seen when the super elongation complex (SEC) is inhibited. pnas.orgnih.gov This enhancement of transcription elongation defects is not observed in cells with a catalytically dead DOT1L, providing strong evidence for a role of the DOT1L protein itself in promoting productive transcriptional elongation, independent of H3K79 methylation. pnas.orgnih.gov

This suggests that DOT1L and the SEC work in parallel to ensure efficient transcriptional elongation, particularly at highly active genes. pnas.org Depletion of DOT1L has been shown to reduce the global occupancy of RNA Polymerase II (Pol II), further supporting its role in promoting the chromatin association of Pol II. biorxiv.org

ConditionEffect on Transcriptional ElongationCatalytic DependenceReference
DOT1L knockoutMinimal defects aloneIndependent pnas.org
DOT1L knockout + SEC inhibitionExacerbated elongation defectsIndependent pnas.orgnih.gov
Catalytically dead DOT1L + SEC inhibitionNo significant exacerbationIndependent pnas.org

Role in Chromocenter Formation and Zygotic Genome Activation

DOT1L also plays a structural, methylation-independent role in the organization of higher-order chromatin structures, specifically chromocenters. During early embryonic development, at the 2-cell stage, DOT1L protein is evicted from the nucleus, a period that coincides with major zygotic genome activation (ZGA) and the formation of pericentric heterochromatin into a ring-like structure. nih.govfrontiersin.org

Forced nuclear retention of a C-terminally truncated DOT1L (DOT1LΔC) at this stage results in premature chromocenter formation. nih.govfrontiersin.org Significantly, this effect is also observed with a catalytically inactive version of DOT1LΔC, indicating that the protein's structure, rather than its enzymatic function, is responsible for regulating the timing of chromocenter formation. nih.govfrontiersin.org This suggests that DOT1L's presence or absence helps orchestrate the large-scale chromatin reorganization necessary for the initiation of transcription from the zygotic genome. nih.govmdpi.com

Cooperation with Other Proteins in Gene Repression (e.g., Npm1 in Embryonic Stem Cells)

Contrary to its well-established role in transcriptional activation, DOT1L also participates in gene silencing. A notable example is its cooperation with Nucleophosmin (Npm1) in repressing the endogenous retrovirus MERVL in embryonic stem cells. nih.govresearchgate.net The absence of Dot1l leads to the activation of MERVL, which is a marker for the 2-cell-like state. nih.govresearchgate.net

Mechanistically, Dot1l interacts and co-localizes with Npm1 on MERVL sequences. nih.govoup.com This complex restricts MERVL expression by regulating the protein level and deposition of histone H1. nih.govresearchgate.net This repressive function of Dot1l highlights its versatility and its involvement in non-canonical transcriptional silencing pathways. nih.govresearchgate.net While the catalytic activity of Dot1l is important for this suppression, the interaction with Npm1 points to a cooperative mechanism that extends beyond simple histone methylation. nih.govoup.com

Interaction with Key Regulatory Complexes and Transcription Factors

In a significant portion of acute leukemias, chromosomal translocations involving the MLL gene lead to the formation of MLL fusion proteins. nih.govoncotarget.com A common mechanism in MLL-rearranged leukemia is the recruitment of DOT1L by the MLL fusion partner, such as AF9. nih.govnih.gov This recruitment leads to aberrant H3K79 methylation at MLL target genes, including the HOXA9 and MEIS1 genes, and drives leukemogenesis. oncotarget.comnih.gov

The direct interaction between the MLL fusion protein and DOT1L is essential for the transforming potential of the fusion protein. nih.govnih.gov Studies have shown that there are three separate regions in DOT1L that interact with AF9. nih.gov Disrupting this protein-protein interaction, even with a single point mutation, is sufficient to impair leukemogenesis, highlighting the importance of the recruitment process itself, independent of the global catalytic activity of DOT1L. nih.govaacrjournals.org This has led to the exploration of inhibitors that target this specific interaction as a potential therapeutic strategy. nih.gov

The catalytic activity of DOT1L on H3K79 is intricately linked to other histone modifications, particularly the monoubiquitination of histone H2B at lysine (B10760008) 120 (H2BK120ub). This "crosstalk" is a prerequisite for H3K79 di- and trimethylation. nih.govmdpi.com Cryo-electron microscopy studies have revealed the structural basis for this dependence. H2B-ubiquitin acts as an anchor, restricting the position of DOT1L on the nucleosome. nih.govnih.gov

Collaboration with C/EBPβ in Chemoresistance

The histone methyltransferase DOT1L plays a significant role in the development of chemoresistance in certain cancers through its collaboration with the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ). Research has shown that in aggressive forms of ovarian cancer, DOT1L and C/EBPβ work in concert to promote resistance to therapeutic agents. nih.govnih.gov

In high-grade serous ovarian cancers, DOT1L is found to be activated and interacts directly with C/EBPβ. nih.gov This cooperation leads to the recruitment of DOT1L to the regulatory regions of multiple drug-resistance genes. nih.gov Once recruited, DOT1L catalyzes the methylation of histone H3 at lysine 79 (H3K79), a modification that leads to a more open chromatin structure. This open state of the chromatin allows for increased access to the transcriptional machinery, resulting in the upregulation of genes that contribute to chemoresistance. nih.govnih.gov

The genes targeted by the C/EBPβ-DOT1L complex are involved in several mechanisms of drug resistance, including:

Drug transport: Increasing the efflux of chemotherapeutic drugs from the cancer cell.

DNA damage repair: Enhancing the cell's ability to repair DNA damage induced by chemotherapy.

Cell survival: Promoting pathways that allow cancer cells to evade apoptosis (programmed cell death). frontiersin.org

Studies have demonstrated that the inhibition of DOT1L can disrupt this process. For instance, the use of a DOT1L inhibitor, EPZ4777, in combination with cisplatin, a common chemotherapeutic agent, has been shown to significantly extend the survival of mice with cisplatin-resistant ovarian cancer compared to treatment with cisplatin alone. nih.gov This highlights the therapeutic potential of targeting the DOT1L-C/EBPβ interaction to overcome chemoresistance in ovarian cancer.

Factor Role in Chemoresistance Mechanism of Action
DOT1L Promotes chemoresistance in ovarian cancerInteracts with C/EBPβ to methylate H3K79 at drug-resistance genes, leading to an open chromatin state and increased gene expression. nih.govnih.gov
C/EBPβ A transcription factor that contributes to chemoresistanceRecruits DOT1L to the regulatory regions of multiple drug-resistance genes. nih.gov

Role with N-MYC in Neuroblastoma Oncogenesis

DOT1L is a critical cofactor in the oncogenic activity of N-MYC, a transcription factor whose amplification is a hallmark of high-risk neuroblastoma. nih.govaacrjournals.orgfrontiersin.org The interplay between N-MYC and DOT1L is a key driver of tumor progression in this childhood cancer.

The relationship between N-MYC and DOT1L is multifaceted. N-MYC directly upregulates the expression of DOT1L at both the mRNA and protein levels by binding to the promoter region of the DOT1L gene. nih.govaacrjournals.org This creates a positive feedback loop that enhances the oncogenic effects of N-MYC.

Furthermore, DOT1L physically interacts with the N-MYC protein, binding to its Myc Box II domain. nih.govaacrjournals.org This interaction is crucial for the transcriptional activation of N-MYC target genes. DOT1L-mediated H3K79 methylation at the promoters of these target genes is a prerequisite for N-MYC to effectively bind and activate their transcription. nih.govaacrjournals.org Key N-MYC target genes regulated by this mechanism include ODC1 and E2F2, which are involved in cell proliferation. nih.govaacrjournals.org

Depletion of DOT1L, either through shRNA-mediated knockdown or treatment with small molecule inhibitors like SGC0946, has been shown to:

Reduce H3K79 methylation. nih.govaacrjournals.org

Decrease the binding of N-MYC to the promoters of its target genes. nih.govaacrjournals.org

Reduce the mRNA and protein expression of N-MYC target genes. nih.govaacrjournals.org

Inhibit the proliferation of MYCN-amplified neuroblastoma cells. nih.govaacrjournals.org

Molecule Function in Neuroblastoma Interaction with DOT1L
N-MYC Oncogenic driver in neuroblastoma. frontiersin.orgUpregulates DOT1L expression and requires DOT1L for transcriptional activation of its target genes. nih.govaacrjournals.org
ODC1 N-MYC target gene involved in cell proliferation.Transcription is activated by the N-MYC-DOT1L complex. nih.govaacrjournals.org
E2F2 N-MYC target gene involved in cell proliferation.Transcription is activated by the N-MYC-DOT1L complex. nih.govaacrjournals.org

Association with RNA Polymerase II and Elongation Factors

The relationship between DOT1L and the transcriptional machinery, particularly RNA Polymerase II (Pol II) and its associated elongation factors, is complex and appears to be context-dependent. While initially thought to be primarily a transcriptional elongation factor, recent evidence suggests a role for DOT1L in transcriptional initiation as well. pnas.orgbiorxiv.org

DOT1L is known to be a component of various eukaryotic transcription elongation complexes. mdpi.com Its activity is correlated with the activity of other members of these complexes, suggesting a role in the transcription of at least a subset of genes. mdpi.com The association of H3K79 methylation with the bodies of actively transcribed genes further supports a role for DOT1L in transcriptional elongation. pnas.org

DOT1L interacts with several components of the transcriptional machinery, including AF9 and ENL, which are also subunits of the super elongation complex (SEC). pnas.orgnih.gov The SEC is a critical regulator of transcriptional elongation and includes the positive transcription elongation factor b (P-TEFb) and ELL. nih.gov However, research indicates that DOT1L and the key subunits of the SEC may not be part of a single, larger complex. nih.gov Instead, it has been proposed that DOT1L competes with another SEC component, AFF4, for binding to ENL/AF9, and in doing so, may inhibit the function of the SEC. nih.gov

The YEATS domain of ENL/AF9 plays a crucial role in targeting the SEC to chromatin by interacting with the human Polymerase-Associated Factor complex (PAFc), which in turn is associated with elongating Pol II. nih.gov

While DOT1L has been linked to transcriptional elongation, some studies have shown that its depletion does not significantly affect the elongation rate of Pol II in certain cell types. pnas.orgbiorxiv.org Instead, these studies suggest a role for DOT1L in transcriptional initiation. Depletion of DOT1L has been shown to reduce the occupancy of the TATA-binding protein (TBP), a key component of the preinitiation complex, at the promoters of thousands of genes. pnas.org This suggests that DOT1L may facilitate the recruitment of the general transcription factor TFIID, of which TBP is a subunit. biorxiv.org

Complex/Factor Function Association with DOT1L
RNA Polymerase II (Pol II) The enzyme responsible for transcribing DNA into RNA.DOT1L is associated with elongating Pol II, and H3K79 methylation is found on the bodies of actively transcribed genes. pnas.orgmdpi.com
Super Elongation Complex (SEC) A complex of proteins that promotes transcriptional elongation. nih.govDOT1L interacts with SEC components ENL and AF9, but may compete with AFF4 for binding and inhibit SEC function. nih.gov
ENL/AF9 Subunits of both the DOT1L complex and the SEC. pnas.orgnih.govMediate the interaction between DOT1L and the SEC. nih.gov
Polymerase-Associated Factor complex (PAFc) A transcription elongation complex that connects the SEC to Pol II. nih.govThe YEATS domain of ENL/AF9 targets the SEC to PAFc. nih.gov
TATA-binding protein (TBP) A general transcription factor involved in transcriptional initiation. pnas.orgDOT1L depletion can reduce TBP occupancy at gene promoters, suggesting a role for DOT1L in initiation. pnas.org

Advanced Research Methodologies for Studying Dot1l and Its Inhibitors

Molecular and Cellular Biology Techniques

Cellular and molecular techniques are fundamental to elucidating the role of DOT1L in cellular processes and disease. These methods allow for the direct manipulation and observation of DOT1L's function within a cellular context.

To investigate the specific functions of DOT1L, researchers often employ techniques to reduce or eliminate its expression.

shRNA (short hairpin RNA): This method is used for gene knockdown, temporarily reducing the expression of a target gene. idtdna.comvectorbuilder.com Lentiviral vectors are often used to deliver shRNA targeting DOT1L into cells, leading to the degradation of DOT1L mRNA and a subsequent decrease in DOT1L protein levels. nih.gov This approach has been instrumental in demonstrating that the downregulation of DOT1L can suppress the proliferation and invasion of cancer cells. nih.gov The effects of DOT1L knockdown are often observed after 8-12 days, which is consistent with the long half-life of H3K79 methylation. researchgate.net

CRISPR/Cas9: This powerful gene-editing tool can be used to create a permanent and complete gene knockout. idtdna.comvectorbuilder.com The CRISPR/Cas9 system is guided to the DOT1L gene to create a double-strand break, which, upon repair by the cell's machinery, can introduce mutations that result in a non-functional protein. genscript.comnih.gov This technique is crucial for studying the long-term consequences of complete DOT1L loss. For instance, CRISPR/Cas9 has been used to genetically ablate DOT1L to study its effects on interferon signaling in breast cancer cells. researchgate.net While a single guide RNA (gRNA) can be sufficient, using at least two gRNA constructs is recommended to increase the likelihood of a successful knockout. genscript.com

TechniqueMechanismOutcomeApplication in DOT1L Research
shRNA Induces cleavage and represses translation of target mRNA. vectorbuilder.comTemporary and often incomplete reduction of gene expression (knockdown). idtdna.comStudying the effects of reduced DOT1L expression on cell proliferation and invasion. nih.gov
CRISPR/Cas9 Creates targeted double-strand breaks in genomic DNA, leading to permanent mutations upon repair. vectorbuilder.comnih.govPermanent and complete loss of gene function (knockout). idtdna.comInvestigating the consequences of complete DOT1L ablation on cellular processes like differentiation and signaling. researchgate.netnih.gov

Flow cytometry is a key technique for analyzing the cell cycle distribution of a population of cells. youtube.com To assess the impact of DOT1L inhibition or knockdown, cells are often stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). nih.gov The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing researchers to distinguish between cells in different phases of the cell cycle (G1, S, and G2/M). youtube.com

Studies have shown that both chemical inhibition and genetic suppression of DOT1L can lead to cell cycle arrest. nih.gov For example, in renal cancer cells, treatment with a DOT1L inhibitor or knockdown of DOT1L resulted in an increased number of cells in the S phase. nih.gov In other contexts, such as differentiating embryonic stem cells, DOT1L deficiency leads to arrest in the G2/M phase of the cell cycle. nih.gov This analysis is critical for understanding the anti-proliferative effects of targeting DOT1L.

To determine the effect of DOT1L inhibition on cell growth and the ability of stem-like cells to perpetuate themselves, various assays are employed.

Colony Formation Assays: This assay assesses the ability of a single cell to grow into a colony. Breast cancer cells treated with DOT1L inhibitors have been subjected to colony formation assays to clarify the antitumor effect of DOT1L inhibition. researchgate.net

Methylcellulose Colony Forming Assays: This technique is particularly useful for hematopoietic stem and progenitor cells. Live, virally transduced cells are plated in a semi-solid methocult medium to assess their ability to form colonies, a measure of their self-renewal and differentiation potential. researchgate.net

Serial Replating Assays: This assay is a stringent test of self-renewal capacity. It involves repeatedly harvesting cells from colonies and replating them. This method has been used to demonstrate that DOT1L inhibition can block the abnormal self-renewal induced by the loss of certain proteins in hematopoietic cells. researchgate.net The essential role of DOT1L in the self-renewal of spermatogonial stem cells has also been demonstrated, where its inhibition reduces stem cell activity after transplantation. nih.govresearchgate.net

DOT1L plays a significant role in cell differentiation, and assays that monitor this process are vital for understanding its function. pnas.orgfrontiersin.org These assays typically involve inducing undifferentiated cells to differentiate into more specialized cell types and observing the effect of DOT1L inhibition or knockout.

For example, embryonic stem cells (ESCs) deficient in Dot1L have been induced to differentiate using all-trans retinoic acid. nih.gov Researchers found that while Dot1L-deficient ESCs are viable, they exhibit severe proliferation defects shortly after differentiation is induced. nih.gov Similarly, studies on B-cell differentiation have shown that B cells lacking Dot1L fail to establish normal humoral immune responses and prematurely acquire plasma cell characteristics when activated in vitro. nih.govresearchgate.net Neural differentiation protocols have also been used to show that DOT1L facilitates the activation of neural genes in neural progenitor cells. pnas.org

Biochemical and Biophysical Characterization

These methods are essential for directly measuring the enzymatic activity of DOT1L and how inhibitors interact with the enzyme.

The most direct way to measure the activity of DOT1L and the potency of its inhibitors is through enzymatic assays. A common method is the radio-isotope labeling histone methyltransferase (HMTase) assay. nih.gov

This assay involves incubating the DOT1L enzyme with its substrate (often recombinant nucleosomes) and a methyl donor, S-adenosyl-L-methionine (SAM). nih.govreactionbiology.com To track the methyl transfer, a radio-labelled version of SAM, typically 3H-methyl-SAM, is used. nih.gov The reaction is:

S-adenosyl-L-[methyl-³H]methionine + histone L-lysine → S-adenosyl-L-homocysteine + histone N⁶-[methyl-³H]-L-lysine reactionbiology.com

The amount of radioactivity incorporated into the histone substrate is then measured, providing a direct readout of DOT1L's enzymatic activity. reactionbiology.com When testing inhibitors like Dot1L-IN-1, the compound is added to the reaction mixture, and the reduction in radioactivity incorporation is used to determine its inhibitory potency, often expressed as an IC50 value. reactionbiology.com An alternative approach uses an isotopically labeled analogue of SAM, ¹³CD₃-BrSAM, which allows for the tracking of methylation activity by mass spectrometry. nih.govox.ac.ukebi.ac.uk

Assay ComponentDescriptionPurpose
Enzyme Recombinant human DOT1L (catalytic domain). nih.govTo provide the methyltransferase activity being measured.
Substrate Recombinant oligo-nucleosomes. reactionbiology.comThe molecule to which the methyl group is transferred (specifically H3K79 within the nucleosome).
Methyl Donor S-adenosyl-L-[methyl-³H]methionine (³H-SAM). nih.govProvides the radio-labelled methyl group for transfer, allowing for quantification of the reaction.
Inhibitor Test compound (e.g., this compound).To assess its ability to block the enzymatic activity of DOT1L.
Readout Measurement of incorporated radioactivity. reactionbiology.comQuantifies the extent of the enzymatic reaction and, therefore, the level of inhibition.

Binding Affinity Studies (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. mdpi.comharvard.edu This method is crucial for quantifying the binding affinity of inhibitors like this compound to the DOT1L enzyme.

ITC measures the binding affinity (KA), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction between two molecules. harvard.edu In the context of this compound, ITC experiments have demonstrated that adenosine-containing inhibitors bind with high affinity to a complex of DOT1L and the nucleosome. nih.gov These studies confirm that the inhibitor competes with the enzyme's cofactor, S-adenosyl-L-methionine (SAM), for binding to the catalytic site, rather than competing with the nucleosome substrate. nih.gov The high affinity is reflected in low nanomolar inhibition constant (Ki) values, with some compounds showing Ki values as low as 0.5 nM. nih.gov

Table 1: Thermodynamic Parameters of Inhibitor Binding to DOT1L via ITC

Parameter Description Significance for this compound
Binding Affinity (KA) The equilibrium constant for the binding reaction; inverse of the dissociation constant (KD). A high KA indicates a strong, stable interaction between the inhibitor and DOT1L.
Enthalpy (ΔH) The heat released or absorbed during the binding event. Measures the change in bonding energies (e.g., hydrogen bonds, van der Waals forces) upon binding.
Entropy (ΔS) The change in the randomness or disorder of the system upon binding. Reflects changes in conformational freedom and solvent reorganization.

| Stoichiometry (n) | The molar ratio of the ligand (inhibitor) to the macromolecule (enzyme) in the complex. | Determines how many inhibitor molecules bind to one molecule of the DOT1L enzyme. |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. collaborativedrug.com For this compound and related compounds, SAR studies have been instrumental in optimizing potency and selectivity.

Investigations into a series of adenosine-containing DOT1L inhibitors have yielded several key SAR insights nih.gov:

Urea Moiety : The incorporation of a urea group, with its two -NH- moieties, can enhance inhibitory activity by 25- to over 50-fold. nih.gov

Phenyl Group Substitution : A phenyl group substituted at the 3- or 4-position is a favored chemical feature for potent inhibition. nih.gov

5'-Position Substitution : Adding a substituent, such as an isopropyl group, at the 5'-position of the adenosine (B11128) scaffold can further improve inhibitory activity. nih.gov

N6 Position of Adenine : Modifying the N6 position of the adenine ring is well-tolerated by the DOT1L enzyme. nih.gov The N6-methyl group, for instance, sits in a hydrophobic pocket, and this modification provides excellent selectivity for DOT1L over other histone methyltransferases. nih.gov

These systematic modifications have led to the development of highly potent inhibitors with Ki values as low as 0.46 nM and high selectivity (>4,500-fold) over other methyltransferases. nih.gov

Table 2: SAR Findings for Adenosine-Based DOT1L Inhibitors

Structural Modification Impact on Activity Reference
Addition of Urea Moiety 25- to >50-fold enhancement nih.gov
3- or 4-substituted Phenyl Group Preferred for high potency nih.gov
Isopropyl at 5'-Position Further improves activity nih.gov

Omics and High-Throughput Approaches

To understand the broader cellular impact of DOT1L inhibition, researchers employ several "omics" and high-throughput sequencing techniques. These methods provide a genome-wide view of the changes in gene expression, histone modifications, and chromatin structure.

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

RNA sequencing (RNA-seq) is a high-throughput method used to profile the entire transcriptome of a cell, revealing how gene expression changes in response to a stimulus, such as treatment with this compound. When DOT1L is inhibited or knocked out, significant changes in the transcriptome are observed.

For example, in human erythroleukemic K562 cells, the loss of DOT1L resulted in the downregulation of 1,105 genes and the upregulation of 1,551 genes. nih.gov Similarly, treating MLL-rearranged leukemia cells with the DOT1L inhibitor EPZ-5676 led to the downregulation of 2,462 genes and the upregulation of 2,601 genes. nih.gov These analyses demonstrate that DOT1L has a complex role in regulating the expression of a wide array of genes, not limited to the direct targets implicated in leukemia, such as HOXA9 and MEIS1. nih.gov

Chromatin Immunoprecipitation (ChIP-seq) for Histone Mark Profiling

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold-standard technique for mapping the genome-wide distribution of specific histone modifications or DNA-binding proteins. scilit.com In the context of DOT1L, ChIP-seq is used to map the locations of H3K79 methylation (H3K79me1, me2, and me3), the sole enzymatic product of DOT1L. nih.govmdpi.com

Studies have shown that H3K79me2/3 is primarily found within the body of actively transcribed genes. nih.gov ChIP-seq experiments are critical for demonstrating the on-target effect of DOT1L inhibitors. Treatment of leukemia cells with the inhibitor EPZ-5676 resulted in a near-complete global loss of H3K79me2/3 marks, confirming the inhibitor's efficacy in blocking the enzyme's catalytic activity throughout the genome. nih.gov In K562 cells, ChIP-seq identified 11,040 DOT1L-bound peaks, corresponding to 8,619 genes, highlighting the enzyme's widespread role in the genome. nih.gov

Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq)

The Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) is a method for mapping chromatin accessibility across the genome. It identifies regions of open chromatin, which are often associated with active regulatory elements like promoters and enhancers.

The role of DOT1L in regulating chromatin accessibility is nuanced. In K562 cells, the knockout of DOT1L was found to have a minimal effect on global chromatin accessibility. nih.gov However, more targeted studies in MLL-rearranged leukemia cells revealed a more specific function. Inhibition of DOT1L with EPZ-5676 demonstrated that H3K79me2/3 is required to maintain chromatin accessibility specifically at a subset of enhancers marked by this histone modification (termed KEEs, or H3K79me2/3 Enhancer Elements). nih.gov This indicates that DOT1L inhibition can selectively shut down key regulatory elements that drive oncogenic gene expression programs without broadly altering the chromatin landscape.

Preclinical Model Systems

The evaluation of DOT1L inhibitors like this compound relies heavily on preclinical model systems that can recapitulate the characteristics of the diseases being targeted, particularly MLL-rearranged (MLL-r) leukemias.

In Vitro Models : The most common preclinical models are cancer cell lines. Potent DOT1L inhibitors exhibit selective activity against the proliferation of MLL-r leukemia cell lines such as MV4;11, THP1, and SEM cells. nih.govnih.govresearchgate.net These cell lines harbor specific MLL fusion proteins (e.g., MLL-AF4, MLL-AF9) and are dependent on DOT1L activity for their survival and proliferation, making them ideal for initial efficacy testing. nih.govnih.gov

In Vivo Models : Compounds that show promise in cell-based assays are subsequently tested in animal models to evaluate their efficacy, pharmacokinetics, and pharmacodynamics. nih.gov The success of inhibitors like Pinometostat (EPZ-5676) in preclinical in vitro and in vivo studies, where they inhibited H3K79 methylation and the expression of MLL fusion target genes, led to their advancement into clinical trials for patients with MLL-driven leukemia. nih.govnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
DOT1L
EPZ-5676 (Pinometostat)
EPZ004777
SGC0946
S-adenosyl-L-methionine (SAM)
S-adenosyl-L-homocysteine (SAH)
HOXA9

In Vitro Cell Line Models (2D and Spheroids)

In vitro cell line models are fundamental tools for the initial assessment of DOT1L inhibitor efficacy. Traditional two-dimensional (2D) cell culture involves growing cancer cell lines as a monolayer on a flat surface. This method is widely used for high-throughput screening and to determine basic cellular responses to inhibitors, such as effects on cell viability and proliferation. For instance, studies on various prostate cancer cell lines demonstrated that treatment with DOT1L inhibitors like EPZ004777 and EPZ5676 led to a significant loss in colony formation and cell viability, particularly in androgen receptor (AR)-positive cells researchgate.net.

Three-dimensional (3D) models, such as spheroids, offer a more physiologically relevant environment by mimicking the cell-cell interactions and nutrient gradients found in tumors. Research on breast cancer cell lines has utilized sphere formation assays to investigate the role of DOT1L in cancer stem cell properties. Overexpression of DOT1L was found to increase sphere formation, while its knockdown reduced these activities, highlighting its role in maintaining a cancer stem-like phenotype.

These models are essential for measuring key biological endpoints. A common assay involves Western blotting to detect the levels of H3K79 methylation, the direct target of DOT1L. Inhibition of DOT1L is expected to cause a global reduction in H3K79me2 levels, a hallmark of target engagement. For example, long-term treatment of prostate cancer cells with the inhibitor EPZ004777 resulted in a marked decrease in H3K79me2 levels researchgate.net.

Table 1: Examples of In Vitro Cell Line Studies on DOT1L Inhibitors

Cell Line Cancer Type Model Type Inhibitor Observed Effects
LNCaP, C42B Prostate Cancer 2D Culture, Clonogenic Assay EPZ004777, EPZ5676 Selective loss of cell viability and colony formation in AR-positive cells researchgate.net
MCF7 Breast Cancer Spheroid Formation DOT1L Overexpression Increased sphere formation and cell migration
MDA-MB-231 Breast Cancer 2D Culture DOT1L Knockdown Reduced cell migration activity

Patient-Derived Organoids (PDOs)

Patient-derived organoids (PDOs) are 3D cultures grown from a patient's own tumor tissue. They retain the genetic and phenotypic heterogeneity of the original tumor, making them a powerful preclinical model for predicting patient-specific drug responses. In the context of DOT1L research, PDOs have been used to validate findings from cell line studies in a more clinically relevant setting.

For example, patient-derived xenograft (PDX) models of castration-resistant prostate cancer were used to generate organoids. When treated with the DOT1L inhibitors EPZ004777 and EPZ5676, these organoids showed a substantial loss in cell viability, confirming the efficacy of DOT1L inhibition in a patient-derived context researchgate.net. Similarly, treatment of triple-negative breast cancer PDOs with EPZ5676 has been shown to abrogate their growth in vitro nih.gov. These studies underscore the value of PDOs in bridging the gap between traditional cell culture and in vivo animal models.

In Vivo Mouse Models (Xenografts, Orthotopic Xenografts, PDX Models)

In vivo mouse models are indispensable for evaluating the systemic efficacy and therapeutic potential of DOT1L inhibitors before they can be considered for human trials.

Orthotopic Xenografts: These models involve implanting tumor cells into the corresponding organ in the mouse from which the cancer originated. This provides a more accurate tumor microenvironment, which can influence tumor growth, metastasis, and drug response. For retinoblastoma, DOT1L inhibition was shown to improve the efficacy of etoposide (B1684455) in murine orthotopic xenografts nih.gov.

Patient-Derived Xenografts (PDX): PDX models involve the implantation of fresh patient tumor tissue directly into immunodeficient mice. These models are considered superior as they maintain the architecture and heterogeneity of the original tumor. Several studies have highlighted the potent antileukemic activity of novel DOT1L inhibitors in PDX models of MLL-rearranged leukemia ashpublications.orgnih.gov. Treatment with these inhibitors led to a significant reduction in the percentage of human leukemic cells in the blood of the mice ashpublications.org. Furthermore, EPZ5676 treatment decreased the growth of patient-derived xenografts of triple-negative breast cancer nih.gov.

Table 2: Summary of In Vivo Mouse Model Studies for DOT1L Inhibitors

Model Type Cancer Type Inhibitor/Targeting Method Key Findings
CDX (Subcutaneous) Prostate Cancer EPZ004777 Inhibition of tumor growth researchgate.net
PDX MLL-rearranged Leukemia Novel DOT1L inhibitors (Compound 10, Compound 11) Significant reduction of human leukemic cells; potent antileukemic properties ashpublications.org
PDX Triple-Negative Breast Cancer EPZ5676 Decreased tumor growth nih.gov

Computational and Structural Biology

Crystallographic Studies of DOT1L-Inhibitor Complexes

X-ray crystallography is a vital technique that provides high-resolution, 3D structural information about how an inhibitor binds to its target protein. For DOT1L, crystallographic studies have been instrumental in understanding the molecular basis of inhibitor potency and selectivity rcsb.org. By solving the crystal structure of DOT1L in complex with an inhibitor, researchers can visualize the precise interactions—such as hydrogen bonds and hydrophobic contacts—that anchor the drug in the enzyme's active site.

These studies have revealed that many potent inhibitors, such as EPZ004777, are competitive with the natural cofactor S-adenosylmethionine (SAM) and bind in the SAM pocket nih.gov. Crystallography has also uncovered a "conformational adaptation" mechanism, where the binding of a high-affinity inhibitor induces a change in the enzyme's shape. This adaptation can lead to a prolonged residence time of the inhibitor on the target, enhancing its durable inhibitory effect rcsb.org. This structural insight is critical for guiding the rational design of next-generation inhibitors with improved properties nih.gov.

Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of inhibitors to DOT1L.

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the active site of DOT1L. It is often used in virtual screening campaigns to rapidly evaluate large libraries of chemical compounds and identify potential hits. For example, docking analysis was used to explore the binding interactions between EPZ004777 and DOT1L, confirming its strong binding potential nih.govmdpi.com. Docking studies can rationalize experimental data by showing, for instance, that an inhibitor's pyrimidine ring forms favorable π–π stacking interactions with key residues like Phe223 in the active site acs.org.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-inhibitor complex over time, revealing the flexibility of the system and the stability of the binding interactions. These simulations can explore conformational changes that are not captured by static crystal structures. MD simulations have been used to understand the dynamic behavior of DOT1L and to analyze the stability of top-ranked inhibitor candidates within the receptor's binding pocket over time.

In Silico Design of Novel Inhibitors

In silico design leverages computational power to design new drug candidates from scratch or to optimize existing leads. This process often begins with the known structure of the target protein, DOT1L.

One common approach is structure-based virtual screening , where computational docking is used to screen thousands or millions of compounds from virtual libraries against the DOT1L active site. This method led to the identification of 210 putative hits from a library of 1,200 nucleoside analogs, from which 11 were experimentally validated as DOT1L inhibitors nih.gov.

Another strategy is a structure-based fragmentation approach . This involves identifying small chemical fragments that bind weakly to different pockets of the target protein. These fragments are then computationally and synthetically linked together to create a larger, more potent molecule. This approach, guided by structural considerations, has led to the discovery of potent and structurally novel DOT1L inhibitors nih.gov. These in silico methods accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest likelihood of success.

Q & A

Q. What experimental methods are recommended to validate the mechanism of action of Dot1L-IN-1 in inhibiting DOT1L activity?

To validate this compound's mechanism, employ biochemical assays such as in vitro methyltransferase activity assays using recombinant DOT1L protein and histone H3 substrates. Measure inhibition via quantification of H3K79 methylation using ELISA or Western blot . Competitive binding assays (e.g., surface plasmon resonance) can confirm its Ki value (2 pM) . Cellular validation should include treatment in leukemia cell lines (e.g., Molm-13) and analysis of HoxA9 promoter activity via luciferase assays .

Q. What are the critical assays for assessing this compound's inhibitory activity in cellular models?

Key assays include:

  • IC50 determination : Dose-response curves in HeLa cells to measure H3K79 dimethylation inhibition (IC50 = 3 nM) using Western blot .
  • Transcriptional repression : Quantify HoxA9 promoter activity in Molm-13 cells via qPCR or reporter assays (IC50 = 17 nM) .
  • Proliferation assays : Monitor cell viability (e.g., MTT or ATP-based assays) over 72 hours to link target inhibition to functional outcomes .

Q. How should researchers design experiments to evaluate this compound's effects on epigenetic regulation?

Use chromatin immunoprecipitation (ChIP-seq) to map genome-wide H3K79 methylation changes post-treatment. Pair this with RNA-seq to correlate methylation loss with transcriptional alterations (e.g., downregulation of HOXA9). Include controls like untreated cells and DOT1L-knockout models to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers address variability in reported IC50 values for this compound across different cell lines?

Variability may arise from differences in DOT1L expression levels, cellular permeability, or off-target effects. To mitigate:

  • Standardize cell culture conditions (e.g., passage number, media composition).
  • Use orthogonal assays (e.g., CETSA to confirm target engagement) .
  • Perform kinetic studies to assess time-dependent inhibition and compound stability .

Q. What methodological approaches validate this compound's specificity over other histone methyltransferases?

Conduct a kinase/methyltransferase profiling panel to test activity against >50 epigenetic enzymes (e.g., SMYD3, EZH2). Use in silico docking to compare binding affinities to DOT1L vs. structurally related enzymes. Validate selectivity in cellular models by analyzing methylation marks for non-target enzymes (e.g., H3K27me3 for EZH2) .

Q. How can researchers optimize this compound dosing regimens for in vivo studies?

Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling in murine models:

  • Measure plasma half-life and tissue distribution via LC-MS.
  • Corrogate H3K79 methylation inhibition in tumor biopsies with dose levels.
  • Use staggered dosing schedules to minimize toxicity while maintaining target suppression .

Q. What strategies are recommended for studying synergistic effects of this compound with other epigenetic inhibitors?

Design combination studies with BET inhibitors (e.g., JQ1) or HDAC inhibitors (e.g., vorinostat). Use a dose matrix approach to calculate synergy scores (e.g., Chou-Talalay method). Assess apoptosis via Annexin V/PI staining and validate mechanistic overlap through RNA-seq .

Q. How should researchers investigate long-term resistance mechanisms to this compound in cancer models?

Generate resistant cell lines via chronic exposure (6–12 months) and perform whole-exome sequencing to identify mutations in DOT1L or compensatory pathways (e.g., Wnt/β-catenin). Validate findings using CRISPR-mediated gene editing .

Q. What methodologies resolve contradictions in reported H3K79 methylation dynamics after this compound treatment?

Discrepancies may stem from antibody specificity or temporal effects. Solutions:

  • Validate antibodies using DOT1L-knockout controls.
  • Perform time-course experiments (0–72 hours) to capture transient methylation changes.
  • Use mass spectrometry for absolute quantification of H3K79me2/me3 .

Q. How can researchers identify predictive biomarkers for this compound responsiveness in heterogeneous tumors?

Integrate multi-omics data from patient-derived xenografts (PDXs) or clinical samples. Prioritize biomarkers linked to DOT1L dependency (e.g., MLL-AF9 fusion status, HOXA9 expression). Validate using CRISPR-interference (CRISPRi) to silence candidate genes and assess compound sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dot1L-IN-1
Reactant of Route 2
Reactant of Route 2
Dot1L-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.